molecular formula C7H14O2 B1426181 2-(Oxolan-3-yl)propan-2-ol CAS No. 1343614-73-2

2-(Oxolan-3-yl)propan-2-ol

Cat. No. B1426181
M. Wt: 130.18 g/mol
InChI Key: BUGIEPFKYRRGMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Oxolan-3-yl)propan-2-ol is C7H14O2 . The molecular weight is 130.19 . The InChI code is 1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

2-(Oxolan-3-yl)propan-2-ol is a liquid . The molecular weight is 130.19 . The InChI code is 1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 .

Scientific Research Applications

Catalytic Applications

IR Study of Adsorption and Decomposition The interaction of propan-2-ol with carbons and carbon-supported catalysts (Pt, Ag, Cu, Ni) was studied. Propan-2-ol's adsorption and decomposition were investigated via in situ infrared spectroscopy and catalytic tests in a fixed bed flow reactor. The oxidized carbon surface, especially when containing metal, effectively promotes propan-2-ol's decomposition, predominantly through dehydrogenation (Zawadzki et al., 2001).

Catalytic Conversion on Carbon Catalysts The study examined propan-2-ol decomposition using carbon catalysts derived from poly(furfuryl alcohol). The catalytic activity was observed in a flow reactor, indicating high dehydration activity of oxidized carbons. The dehydration occurs on the catalyst's outer surface, while dehydrogenation takes place within the pores. There's an optimum concentration of acidic surface oxides beyond which the activity doesn't increase (Szymański & Rychlicki, 1993).

Photocatalysis and Photochemistry

Photocatalytic Oxidation by Polyoxometalates The study discusses the photocatalytic oxidation of organic compounds by polyoxometalates in aqueous solutions, focusing on propan-2-ol's selective oxidation to propanone. The role of OH radicals formed from the reaction of excited polyoxometalates with adsorbed water was emphasized. The process is more of a kinetic phenomenon than a thermodynamic one (Mylonas et al., 1999).

Photoremovable Protecting Groups Research highlighted the photolysis of 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, which release corresponding acids and by-products upon reaction with hydrogen atom or electron donors. The study observed that a chain reaction process involving hydrogen transfer from the ketyl radical intermediates participates in this photolysis, proposing these chromophores as potential photoremovable protecting groups in applications (Literák et al., 2008).

Renewable Energy and Environmental Applications

Hydrogen Photocatalytic Production A comparative study evaluated hydrogen photocatalytic production from glycerol and propan-2-ol using M/TiO2 systems (M = Au, Pt, Pd). Propan-2-ol was selectively oxidized to acetone. The process was found to be structure-sensitive, and the highest hydrogen production rate values corresponded to propan-2-ol as the sacrificial agent (López-Tenllado et al., 2017).

Biodiesel Production Propan-2-ol was utilized as an acyl acceptor for the lipase-catalyzed production of biodiesel from various vegetable oils. The study achieved high conversion rates and demonstrated the reusability of the lipase over multiple cycles, highlighting propan-2-ol's effectiveness in this process (Modi et al., 2006).

Safety And Hazards

2-(Oxolan-3-yl)propan-2-ol may cause serious eye irritation . It may also cause drowsiness or dizziness . It’s recommended to keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . Ground and bond container and receiving equipment should be used . Non-sparking tools should be used . Actions should be taken to prevent static discharges .

properties

IUPAC Name

2-(oxolan-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,8)6-3-4-9-5-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIEPFKYRRGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-3-yl)propan-2-ol

CAS RN

1343614-73-2
Record name 2-(oxolan-3-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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